Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate
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Overview
Description
Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate is an organic compound that features a combination of alkyne, furan, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Alkyne Group: Starting with a suitable alkyne precursor, such as propargyl alcohol, which can be converted to the desired alkyne via standard organic reactions.
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.
Amide Formation: The amide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The alkyne and furan groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and amide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylamido)prop-2-enoate: Similar structure but with a different amide group.
Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(benzamido)prop-2-enoate: Another similar compound with a benzamido group.
Uniqueness
Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
prop-2-ynyl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-10-22-17(20)15(12-14-9-6-11-21-14)18-16(19)13-7-4-3-5-8-13/h1,3-9,11-12H,10H2,(H,18,19)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGKKBNTQOKMHP-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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